REACTION_SMILES
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[C:10]([CH2:11][C:12](=[O:13])[CH3:14])(=[O:15])[O:16][CH2:17][CH3:18].[CH2:19]1[CH2:20][CH2:21][NH:22][CH2:23][CH2:24]1.[CH2:35]([O:36][CH2:37][CH3:38])[CH3:39].[CH3:25][C:26](=[O:27])[OH:28].[F:1][c:2]1[cH:3][cH:4][c:5]([CH:6]=[O:7])[cH:8][cH:9]1.[OH2:40].[cH:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1>>[F:1][c:2]1[cH:3][cH:4][c:5]([CH:6]=[C:11]([C:10](=[O:15])[O:16][CH2:17][CH3:18])[C:12](=[O:13])[CH3:14])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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CCOC(=O)C(=Cc1ccc(F)cc1)C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |